

Mass spectrometry fragmentation pattern of 7-Chloro-4H-chromen-4-one

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Compound of Interest

Compound Name: 7-Chloro-4H-chromen-4-one

CAS No.: 101860-74-6

Cat. No.: B175272

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Application Note: Elucidating the Structure of **7-Chloro-4H-chromen-4-one** via Mass Spectrometry-Driven Fragmentation Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of **7-Chloro-4H-chromen-4-one**, a halogenated derivative of the chromone scaffold prevalent in medicinal chemistry. We delve into the characteristic fragmentation pathways, most notably the retro-Diels-Alder (RDA) reaction, which is fundamental for the structural confirmation of this class of compounds. This document outlines a detailed protocol for acquiring high-resolution mass spectra using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), and offers in-depth interpretation of the resulting spectral data. The methodologies and insights presented herein are designed to equip researchers in drug discovery and chemical analysis with the tools to confidently identify and characterize substituted chromones.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-chromen-4-ones) represent a vital class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with significant pharmacological properties. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects, make them a subject of intense interest in drug development. Structural elucidation is a critical step in the synthesis and analysis of novel chromone derivatives.

Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation.[1] **7-Chloro-4H-chromen-4-one** serves as an excellent model compound to demonstrate the power of MS in characterizing halogenated heterocyclic systems. Understanding its fragmentation behavior is key to identifying related structures in complex mixtures and confirming the outcomes of synthetic pathways.

Theoretical Background: Fragmentation Mechanisms in Chromones

The fragmentation of chromones under mass spectrometric conditions, particularly electron impact (EI) and collision-induced dissociation (CID) following soft ionization, is dominated by specific, predictable reaction pathways.[2][3]

The Retro-Diels-Alder (RDA) Reaction

The most characteristic fragmentation pathway for the chromone ring is the retro-Diels-Alder (RDA) reaction.[4][5] This is a cycloreversion process that breaks the heterocyclic ring into a diene and a dienophile.[6][7] For the chromone nucleus, this reaction cleaves the C4a-C8a and C2-C3 bonds (or equivalent), leading to the formation of a charged quinonoid ion and a neutral acetylene molecule. The presence and intensity of RDA-derived fragments are often diagnostic for the chromone core.[8][9]

Influence of the Chlorine Substituent

The chlorine atom at the 7-position has two key effects on the mass spectrum:

- **Isotopic Pattern:** Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for all chlorine-containing fragments, where a peak (M) is accompanied by a smaller peak at M+2, with roughly one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom.[\[10\]](#)
- **Electronic Effects:** As an electron-withdrawing group, the chlorine atom can influence the stability of the resulting fragment ions, thereby affecting the relative abundances of different fragmentation pathways.

Other Fragmentation Pathways

Besides the RDA reaction, other common fragmentation events for chromones include the sequential loss of small neutral molecules, such as carbon monoxide (CO), from the molecular ion or primary fragment ions.[\[4\]](#)

Experimental Protocol: LC-MS/MS Analysis

This section details a robust protocol for the analysis of **7-Chloro-4H-chromen-4-one** using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a "soft ionization" technique that typically produces a protonated molecule, $[\text{M}+\text{H}]^+$, with minimal in-source fragmentation, making it ideal for subsequent CID experiments.[\[11\]](#)[\[12\]](#)[\[13\]](#)

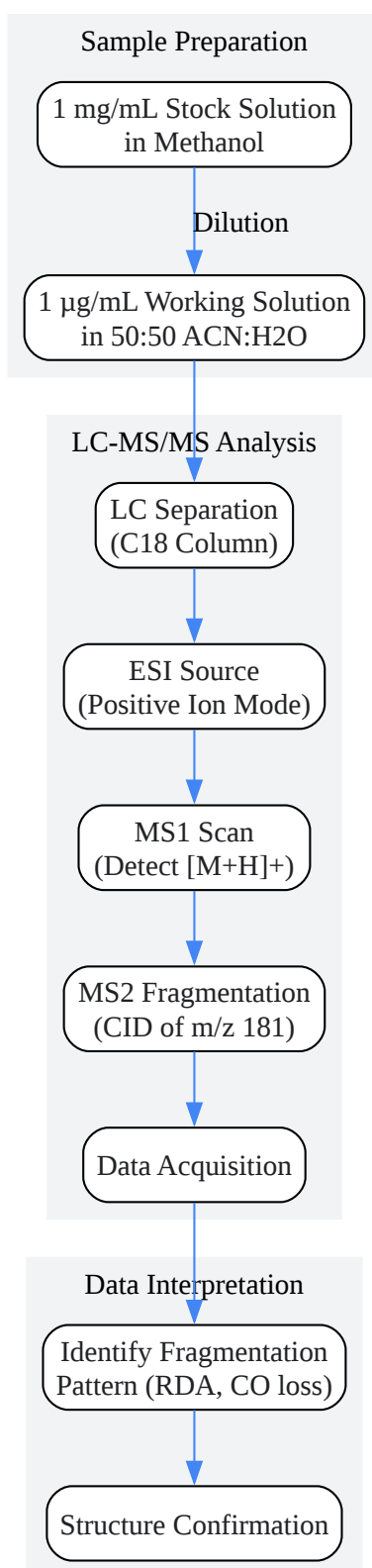
Sample and Reagent Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **7-Chloro-4H-chromen-4-one** in LC-MS grade methanol.
- **Working Solution:** Dilute the stock solution to a final concentration of 1 $\mu\text{g}/\text{mL}$ using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure good peak shape and ionization efficiency.[\[14\]](#)
- **Mobile Phases:**
 - Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

Instrumentation and Parameters

- LC System: Standard HPLC or UHPLC system.
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
 - Gradient: 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2 μ L.
- Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer.^[1]
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Gas Flow & Temperature: As per instrument recommendation (e.g., 600 L/hr, 350 °C).
 - MS¹ Scan Range: m/z 50-300.
 - MS² (Tandem MS):
 - Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 181.0 (for ³⁵Cl).
 - Collision Gas: Argon.
 - Collision Energy: Ramped from 10-40 eV to observe the full fragmentation profile.

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS analysis of **7-Chloro-4H-chromen-4-one**.

Results and Discussion: Interpreting the Fragmentation Pattern

The analysis of **7-Chloro-4H-chromen-4-one** ($C_9H_5ClO_2$) reveals a protonated molecular ion $[M+H]^+$ at m/z 181.0 (for the ^{35}Cl isotope) and m/z 183.0 (for the ^{37}Cl isotope) in the MS^1 spectrum, consistent with its molecular weight of 180.59 g/mol. The tandem mass (MS^2) spectrum, generated by CID of the m/z 181.0 precursor, displays a series of characteristic product ions.

Table 1: Major Product Ions of $[M+H]^+$ of **7-Chloro-4H-chromen-4-one**

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Fragment Structure/Mechanism
181.0	153.0	28 Da (CO)	Loss of carbon monoxide from the pyrone ring.
181.0	125.0	56 Da ($C_2H_2 + CO$)	RDA followed by loss of CO, or CO loss followed by C_2H_2 loss.
181.0	117.0	64 Da ($C_2H_2O + Cl\cdot$)	Complex rearrangement and loss.

Primary Fragmentation: RDA and CO Loss

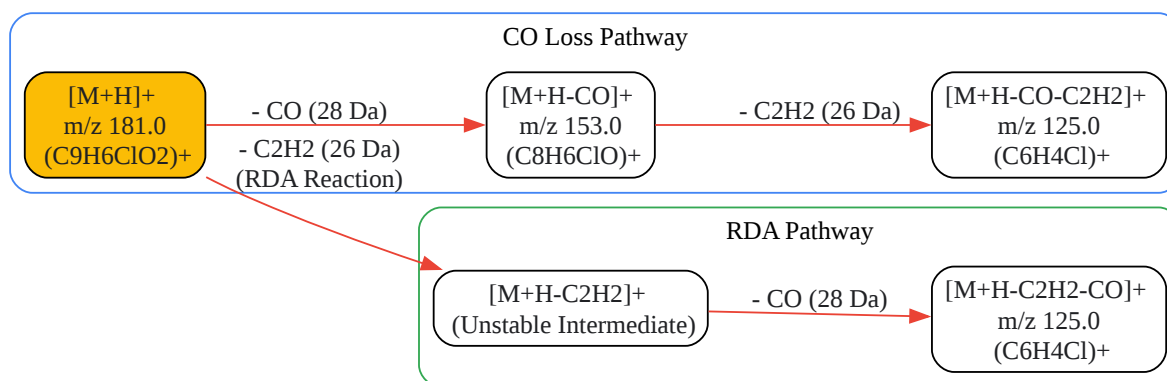
The fragmentation of the protonated **7-Chloro-4H-chromen-4-one** is initiated by two competing pathways:

- **Retro-Diels-Alder (RDA) Reaction:** The protonated chromone ring undergoes a characteristic RDA cleavage. This process expels a neutral acetylene molecule (C_2H_2), leading to a highly reactive intermediate which is not typically observed directly.

- Loss of Carbon Monoxide (CO): A prominent fragmentation route involves the loss of a neutral CO molecule (28 Da) from the pyrone ring, resulting in the product ion at m/z 153.0. This is a common fragmentation for carbonyl-containing heterocyclic compounds.[4]

Fragmentation Pathway Diagram

The proposed fragmentation cascade is illustrated below. The initial protonated molecule at m/z 181 undergoes competitive losses, leading to the observed product ions.



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Caption: Proposed fragmentation pathways for **7-Chloro-4H-chromen-4-one**.

The product ion at m/z 125.0 is a key diagnostic fragment. It can be formed via two routes: either by the loss of acetylene from the m/z 153.0 ion, or by the loss of CO from the unstable intermediate formed after the initial RDA reaction. The convergence on this stable chlorinated phenyl cation highlights the favorability of these fragmentation channels.

Conclusion

The mass spectrometric fragmentation of **7-Chloro-4H-chromen-4-one** is characterized by a predictable and informative pattern, dominated by the retro-Diels-Alder reaction and the loss of carbon monoxide. By employing LC-MS/MS with ESI, researchers can readily obtain high-quality data to confirm the molecular weight and elucidate the core structure of substituted

chromones. The distinct isotopic signature of chlorine, combined with the diagnostic product ions at m/z 153.0 and m/z 125.0, provides a self-validating system for structural confirmation. This application note serves as a practical guide for scientists in pharmaceutical and chemical analysis, enabling the confident and accurate characterization of this important class of heterocyclic compounds.

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